

# 2-Hydroxy-5-methoxynicotinic Acid: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxy-5-methoxynicotinic acid

Cat. No.: B2420787

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Hydroxy-5-methoxynicotinic acid**, a substituted pyridinecarboxylic acid, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to nicotinic acid (Vitamin B3) and other bioactive pyridine derivatives suggests a potential for diverse pharmacological activities. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of **2-Hydroxy-5-methoxynicotinic acid**, drawing upon data from analogous compounds to build a comprehensive profile.

## Chemical and Physical Properties

Quantitative data for **2-Hydroxy-5-methoxynicotinic acid** is not readily available in the public domain. The following table summarizes the predicted and known properties of the target molecule and its close structural analogs, 2-hydroxynicotinic acid and 2-methoxypyridine-3-carboxylic acid. These values provide a foundational understanding of its expected physicochemical characteristics.

Property	2-Hydroxy-5-methoxynicotinic Acid (Predicted/Inferred)	2-Hydroxynicotinic Acid[1][2][3][4]	3-Hydroxy-4-methoxypyridine-2-carboxylic acid[5]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>4</sub>	C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub>	C <sub>7</sub> H <sub>7</sub> NO <sub>4</sub>
Molecular Weight	169.13 g/mol	139.11 g/mol	169.13 g/mol
Appearance	Predicted to be a solid	White to light yellow powder[6]	-
Melting Point	Not available	258-261 °C[6]	Not available
Boiling Point	Not available	Not available	Not available
Solubility	Predicted to be soluble in water and polar organic solvents	Soluble in water[6]	Not available
pKa	Not available	Weakly acidic[6]	Not available
CAS Number	Not available	609-71-2	210300-09-7

## Spectroscopic Data

Detailed experimental spectroscopic data for **2-Hydroxy-5-methoxynicotinic acid** is not currently published. However, based on the known spectra of analogous compounds, the following characteristic peaks can be predicted.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methoxy group.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Pyridine H (position 4)	7.8 - 8.2	d
Pyridine H (position 6)	7.0 - 7.4	d
Methoxy H (-OCH <sub>3</sub> )	3.8 - 4.0	s
Hydroxyl H (-OH)	Broad singlet, variable	s
Carboxylic Acid H (-COOH)	Broad singlet, variable	s

Predicted chemical shifts are based on data from similar structures such as 2-hydroxy-5-pyridinecarboxylic acid[7].

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Carboxylic Acid)	165 - 175
C-2 (C-OH)	160 - 165
C-5 (C-OCH <sub>3</sub> )	145 - 155
C-3 (C-COOH)	120 - 125
C-4	130 - 140
C-6	110 - 120
-OCH <sub>3</sub>	55 - 60

Predicted chemical shifts are based on general values for substituted pyridines and carboxylic acids[8][9][10].

## FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl, methoxy, carbonyl, and aromatic functional groups.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Description
O-H (Carboxylic Acid)	2500-3300 (broad)	Hydrogen-bonded hydroxyl stretch
O-H (Phenolic)	3200-3600 (broad)	Hydroxyl stretch
C-H (Aromatic)	3000-3100	Aromatic C-H stretch
C=O (Carboxylic Acid)	1680-1720	Carbonyl stretch
C=C, C=N (Aromatic Ring)	1450-1600	Aromatic ring vibrations
C-O (Methoxy)	1000-1300	C-O stretch

Predicted wavenumbers are based on typical values for carboxylic acids and aromatic compounds[[11](#)][[12](#)][[13](#)][[14](#)].

## Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

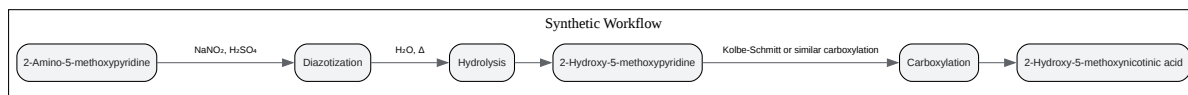
Ion	Predicted m/z
[M] <sup>+</sup>	169
[M-H] <sup>-</sup>	168
[M-COOH] <sup>+</sup>	124

## Synthesis

A specific, optimized synthesis for **2-Hydroxy-5-methoxynicotinic acid** is not detailed in the literature. However, a plausible synthetic route can be devised based on established methods

for the synthesis of substituted nicotinic acids. One potential approach involves the modification of a pre-existing pyridine ring.

## Proposed Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **2-Hydroxy-5-methoxynicotinic acid**.

## Experimental Protocol (Hypothetical)

### Step 1: Synthesis of 2-Hydroxy-5-methoxypyridine

A potential route to the intermediate 2-hydroxy-5-methoxypyridine could start from 2-amino-5-methoxypyridine. The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This is a standard transformation in aromatic chemistry[3].

### Step 2: Carboxylation of 2-Hydroxy-5-methoxypyridine

The introduction of a carboxylic acid group at the 3-position of the pyridine ring could potentially be achieved through a Kolbe-Schmitt type reaction, where the pyridinolates are reacted with carbon dioxide under pressure. Alternatively, lithiation of the pyridine ring followed by quenching with carbon dioxide could be explored. The synthesis of similar hydroxypyridine carboxylic acids has been reported through various methods, including the reaction of coumalic acid esters with ammonia[15].

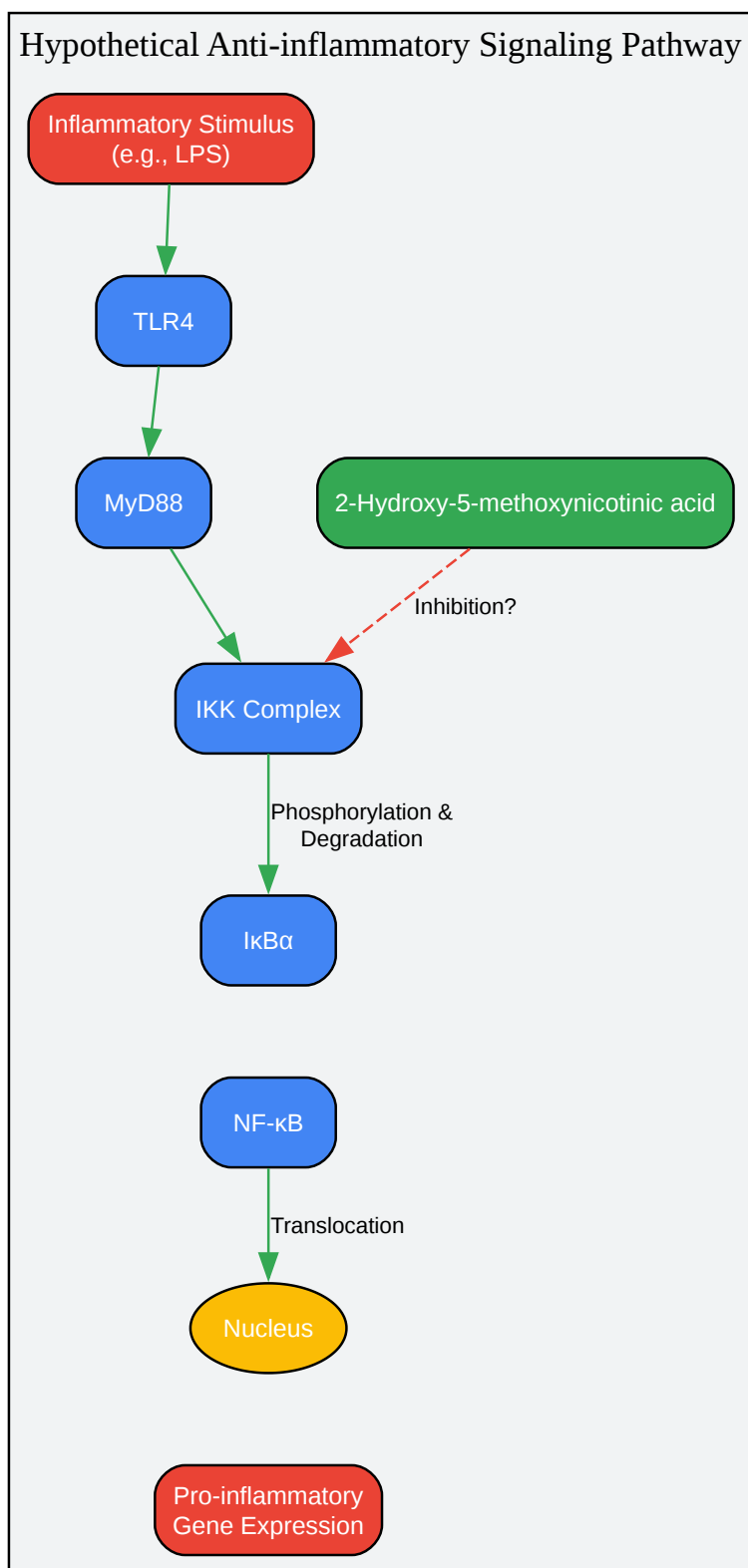
## Biological Activity and Potential Signaling Pathways

While the specific biological activities of **2-Hydroxy-5-methoxynicotinic acid** have not been extensively reported, the activities of related nicotinic acid and hydroxypyridine derivatives provide insights into its potential pharmacological profile.

Derivatives of nicotinic acid have been investigated for a range of biological activities, including anti-inflammatory and anticancer effects[7][16]. The presence of both a hydroxyl and a methoxy group on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. Hydroxybenzoic and hydroxycinnamic acid derivatives are known to exert their effects through various mechanisms, including antioxidant and anti-inflammatory pathways[17].

## Potential Signaling Pathway Involvement

Given the anti-inflammatory and potential anticancer activities of related compounds, **2-Hydroxy-5-methoxynicotinic acid** could plausibly interact with signaling pathways involved in inflammation and cell proliferation. For instance, many anti-inflammatory agents target the NF- $\kappa$ B signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory cytokines.



[Click to download full resolution via product page](#)

Caption: A hypothetical anti-inflammatory mechanism of action.

## Experimental Protocols for Biological Evaluation

To elucidate the biological activity of **2-Hydroxy-5-methoxynicotinic acid**, a series of in vitro assays would be necessary.

### Anti-inflammatory Activity Assay

Cell Culture: Murine macrophage cell line RAW 264.7 can be used. Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.

Nitric Oxide (NO) Assay:

- Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **2-Hydroxy-5-methoxynicotinic acid** for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
- Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
- Measure cell viability using the MTT assay to exclude cytotoxic effects.

### Cytotoxicity Assay

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) can be used.

MTT Assay:

- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Treat the cells with a range of concentrations of **2-Hydroxy-5-methoxynicotinic acid** for 48 or 72 hours.
- Add MTT solution to each well and incubate for 4 hours.

- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

## Conclusion

**2-Hydroxy-5-methoxynicotinic acid** is a molecule with significant potential for further investigation in the field of drug discovery. While direct experimental data is currently limited, analysis of its structural analogs provides a strong foundation for predicting its chemical and physical properties, as well as its potential biological activities. The synthesis and subsequent pharmacological evaluation of this compound are warranted to fully elucidate its therapeutic potential. This technical guide serves as a comprehensive resource to stimulate and guide future research efforts into this promising chemical entity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Human Metabolome Database: Showing metabocard for 2-Methyl-3-hydroxy-5-formylpyridine-4-carboxylate (HMDB0006954) [hmdb.ca]
2. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
3. Organic Syntheses Procedure [orgsyn.org]
4. 2-Hydroxynicotinic acid | C<sub>6</sub>H<sub>5</sub>NO<sub>3</sub> | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | C<sub>7</sub>H<sub>7</sub>NO<sub>4</sub> | CID 11041121 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. 2-Hydroxy-6-methylpyridine-3-carboxylic acid(38116-61-9) 1H NMR spectrum [chemicalbook.com]
7. 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR [m.chemicalbook.com]
8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 10. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 11. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 12. [documents.thermofisher.com](https://documents.thermofisher.com) [[documents.thermofisher.com](https://documents.thermofisher.com)]
- 13. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 14. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 15. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [[patents.google.com](https://patents.google.com)]
- 16. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
- 17. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- To cite this document: BenchChem. [2-Hydroxy-5-methoxynicotinic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2420787#chemical-properties-of-2-hydroxy-5-methoxynicotinic-acid>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)